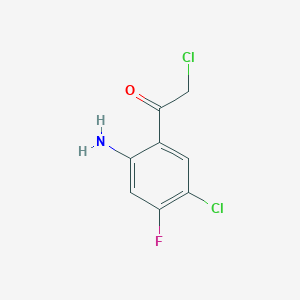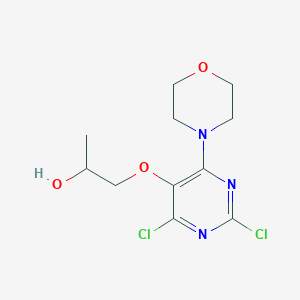
2-(3'-Methoxyphenyl) benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzethonium chloride is a quaternary ammonium compound with the chemical formula C₂₇H₄₂ClNO₂. It is a synthetic compound known for its antimicrobial properties and is widely used as a preservative and disinfectant in various personal care products, including soaps, hand sanitizers, and wet wipes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzethonium chloride is synthesized through a series of chemical reactions involving the quaternization of dimethylbenzylamine with methyl chloride, followed by the reaction with p-chlorophenol. The reaction conditions typically involve the use of solvents such as ethanol or acetone and require controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, benzethonium chloride is produced in large quantities using continuous flow reactors. The process involves the same basic chemical reactions but is optimized for large-scale production. The use of automated systems ensures consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzethonium chloride undergoes various chemical reactions, including:
Oxidation: Benzethonium chloride can be oxidized to form benzyl chloride and other by-products.
Reduction: Reduction reactions can convert benzethonium chloride into its corresponding amine.
Substitution: Benzethonium chloride can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used.
Major Products Formed
Oxidation: Benzyl chloride and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzethonium derivatives.
Scientific Research Applications
Benzethonium chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies as an antimicrobial agent to prevent contamination.
Medicine: Utilized in topical antiseptics and disinfectants for its broad-spectrum antimicrobial activity.
Industry: Incorporated into personal care products, pharmaceuticals, and cleaning agents for its preservative properties
Mechanism of Action
The antimicrobial action of benzethonium chloride is primarily due to its ability to disrupt the cell membrane of microorganisms. It interacts with the lipid bilayers of the cell membrane, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death. The compound targets various molecular pathways involved in maintaining cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Chlorhexidine: A widely used disinfectant and antiseptic in medical settings
Uniqueness
Benzethonium chloride is unique in its broad-spectrum antimicrobial activity and its ability to act as a preservative in a wide range of products. Its effectiveness at low concentrations and stability in various formulations make it a preferred choice in many applications .
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-10-5-2-4-9(8-10)15-17-12-7-3-6-11(14(16)19)13(12)18-15/h2-8H,1H3,(H2,16,19)(H,17,18) |
InChI Key |
NVVWVYYHTKCIAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3N2)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B8594687.png)
![2,3-Dimethylene-1-phenyl-8-oxa-bicyclo[3.2.1]octane](/img/structure/B8594693.png)


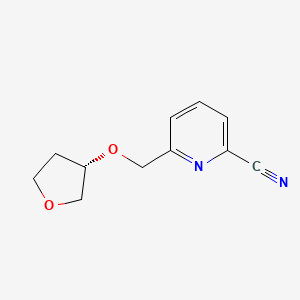
![1-{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanamine](/img/structure/B8594717.png)
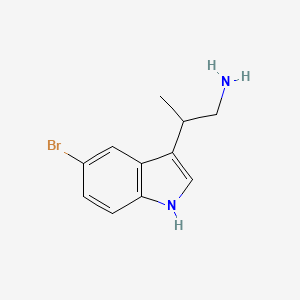
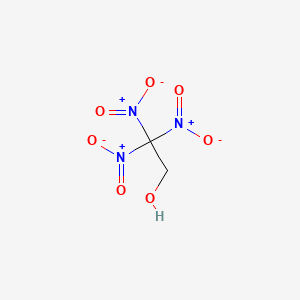
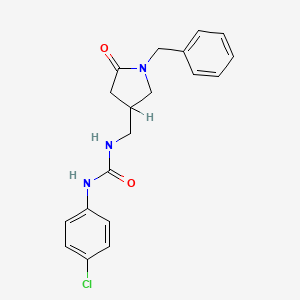
![4H-Thiopyran-4-one, 3,5-bis[(4-chlorophenyl)methylene]tetrahydro-](/img/structure/B8594743.png)
